3-(1,2,5-Thiadiazol-3-yl)pyridine
Description
3-(1,2,5-Thiadiazol-3-yl)pyridine (CAS: 131987-88-7) is a heterocyclic compound featuring a pyridine ring fused to a 1,2,5-thiadiazole moiety. Its molecular formula is C₇H₅N₃S, with a calculated molecular weight of 163.22 g/mol. This compound serves as a structural scaffold in medicinal chemistry and organic synthesis, particularly for designing ligands targeting muscarinic receptors and other biological targets . The thiadiazole ring enhances electron-deficient character, while the pyridine contributes to hydrogen bonding and π-π interactions, making it versatile for derivatization .
Properties
Molecular Formula |
C7H5N3S |
|---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
3-pyridin-3-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H |
InChI Key |
MKVLACQAKOYMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NSN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 3-(1,2,5-thiadiazol-3-yl)pyridine derivatives are highly dependent on substituents attached to the thiadiazole and pyridine rings. Below is a detailed comparison:
Structural Modifications and Key Derivatives
| Compound Name | Substituent (Thiadiazole) | Substituent (Pyridine) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | H | H | 163.22 | Synthetic intermediate |
| 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole | Cl (position 4) | H | 197.64 | Unknown (research compound) |
| Xanomeline tartrate | 4-(Hexyloxy) | 1-Methyl | 431.51 | Muscarinic agonist (Alzheimer’s therapy) |
| 3-(4-Ethoxy-1,2,5-thiadiazol-3-yl)-1-ethyl | 4-Ethoxy | 1-Ethyl | 265.34 (calc) | Research compound |
| Timolol Maleate | 4-Morpholinyl | Oxypropanolamine chain | 432.50 | Beta-blocker (glaucoma, hypertension) |
Physicochemical Properties
- Solubility: Xanomeline tartrate (hexyloxy and methyl substituents) exhibits high solubility in protic solvents (water, methanol) due to its ionic tartrate counterion and polar groups . Derivatives with chloro (e.g., 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole) or small alkyl groups are less soluble in polar solvents but more lipophilic, enhancing membrane permeability .
- Lipophilicity: Alkoxy substituents (e.g., hexyloxy in xanomeline) increase lipophilicity compared to unsubstituted or chloro derivatives, impacting blood-brain barrier penetration .
Pharmacological Activity
- Xanomeline tartrate: A dualsteric muscarinic agonist targeting M1/M4 receptors, used in Alzheimer’s disease trials. The hexyloxy group optimizes receptor binding, while the methylpyridinium enhances solubility .
- Timolol Maleate: A non-cardioselective beta-blocker. The morpholinyl and oxypropanolamine substituents confer adrenergic receptor affinity, unlike thiadiazole-pyridine derivatives lacking these groups .
- This compound : Primarily a precursor; its unsubstituted form lacks intrinsic activity but serves as a template for bioactive analogs .
Q & A
Q. What are the reliable synthetic routes for 3-(1,2,5-thiadiazol-3-yl)pyridine, and how can reaction yields be optimized?
The compound is typically synthesized via condensation reactions between pyridine derivatives and thiadiazole precursors. For example, 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine (a related analog) is prepared by reacting 3-aminopyridine with sulfur-based reagents under controlled conditions, yielding crystalline products (mp 274–277°C) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and reaction time. Catalytic methods, such as using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) for cyclization, have also been reported for similar heterocycles . Design of Experiments (DOE) can systematically identify optimal parameters.
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- NMR : and NMR identify proton environments and carbon frameworks. For example, pyridine protons resonate at δ 7.5–8.5 ppm, while thiadiazole carbons appear at 150–160 ppm .
- IR : Stretching vibrations for C=N (1650–1600 cm) and S-N (1150–1050 cm) confirm core structural motifs .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., CHClNS for the chloro derivative) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should monitor degradation via:
- HPLC : Track purity over time under controlled humidity/temperature.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., mp 274–277°C for the chloro analog suggests thermal stability up to 250°C) .
- Light Sensitivity Tests : Expose samples to UV/visible light and analyze by NMR for structural changes.
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound derivatives?
Derivatives like Xanomeline (a muscarinic agonist) bind to acetylcholine receptors, with the thiadiazole ring enhancing lipophilicity and CNS penetration . Advanced studies use:
- Molecular Docking : Predict binding affinities to targets like M/M receptors.
- SAR Analysis : Modifying the pyridine-thiadiazole scaffold (e.g., adding hexyloxy groups) alters bioavailability and selectivity .
- In Vitro Assays : Measure IC values in receptor-binding assays using radiolabeled ligands .
Q. How can structural ambiguities in analogs (e.g., regioisomers) be resolved experimentally?
Q. What strategies address contradictory bioactivity data across studies?
Contradictions may arise from:
- Purity Variability : Use recrystallization (e.g., ethanol) and HPLC (>98% purity) to standardize test compounds .
- Assay Conditions : Control pH, solvent (DMSO vs. saline), and cell lines (e.g., HEK293 vs. SH-SY5Y).
- Structural Analogues : Compare activity of chloro (131986-28-2) vs. hexyloxy (138564-59-7) derivatives to isolate substituent effects .
Methodological Guidance
Q. Designing a Protocol for Evaluating Neuroprotective Effects
In Vitro Models : Use primary neuronal cultures exposed to Aβ or glutamate-induced toxicity.
Dosage Range : Test 0.1–100 µM concentrations based on prior EC data for Xanomeline .
Biomarkers : Quantify caspase-3 (apoptosis) and BDNF (neuroprotection) via ELISA.
Q. Computational Modeling for Derivative Design
- QSAR : Use descriptors like logP and polar surface area to predict blood-brain barrier penetration.
- ADMET Prediction : Tools like SwissADME assess toxicity risks early in synthesis planning.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
